Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, also known as sodium anthraquinone-2-sulfonate hydrate, finds application as a catalyst in the soda process, a type of alkaline pulping used in the paper industry. During this process, wood chips are treated with a solution of sodium hydroxide (NaOH) at elevated temperatures to break down lignin, the glue holding the cellulose fibers together. Sodium anthraquinone-2-sulfonate hydrate acts as a redox mediator, facilitating the transfer of electrons between lignin and hydroxide ions, promoting the delignification process [1].
[1] Sigma-Aldrich. (n.d.). Anthraquinone-2-sulfonic acid sodium salt monohydrate
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate is a synthetic compound obtained by sulfonating anthraquinone with sulfuric acid []. The sulfonation process introduces a sulfonate group (SO3Na) onto the anthraquinone molecule, making it more water-soluble. The presence of water molecules as hydrates contributes to its hygroscopic nature.
This compound is significant in scientific research due to its unique properties. It exhibits good thermal stability, making it suitable for high-temperature applications. Additionally, its ability to form charge-transfer complexes with other aromatic molecules allows its use in various analytical techniques.
The key feature of the molecule is the anthraquinone core, consisting of two fused benzene rings with carbonyl groups (C=O) at positions 9 and 10. A sulfonate group (SO3Na) is attached to the second carbon (C2) of the anthraquinone ring. The presence of hydrates (water molecules) contributes to the overall crystal structure but their specific arrangement can vary [].
O= O= / \ / \ C6 - C1 - C2 - C7 (Anthraquinone core) \ / \ / O= O= O O-Na+ || || S-O- S-O- (Sulfonate group) || O-H (Hydrate)
There are several reactions involving sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate:
H2SO4 (conc.) + C14H8O2 (anthraquinone) → C14H7NaO5S (sodium anthraquinone-2-sulfonate) + H2O
Specific balanced equations for charge-transfer complexes depend on the interacting molecule.
Irritant